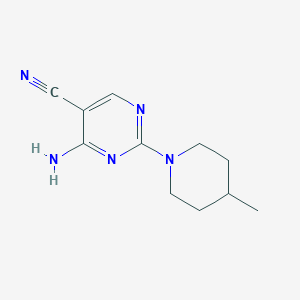
4-Amino-2-(4-methyl-1-piperidinyl)-5-pyrimidinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-(4-methyl-1-piperidinyl)-5-pyrimidinecarbonitrile, also known as MP-5-ACN, is a chemical compound that has been extensively studied due to its potential application in the field of medicine. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of 4-Amino-2-(4-methyl-1-piperidinyl)-5-pyrimidinecarbonitrile is not fully understood, although it is believed to involve the inhibition of various enzymes and signaling pathways within cells. Studies have shown that 4-Amino-2-(4-methyl-1-piperidinyl)-5-pyrimidinecarbonitrile can inhibit the activity of enzymes such as DNA topoisomerase II and protein kinase C, which are involved in cell growth and proliferation.
Biochemical and Physiological Effects:
4-Amino-2-(4-methyl-1-piperidinyl)-5-pyrimidinecarbonitrile has been shown to have a wide range of biochemical and physiological effects, including the ability to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and modulate immune system function. Additionally, 4-Amino-2-(4-methyl-1-piperidinyl)-5-pyrimidinecarbonitrile has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory conditions such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Amino-2-(4-methyl-1-piperidinyl)-5-pyrimidinecarbonitrile in laboratory experiments is its wide range of biological activities, which make it a promising candidate for further research. Additionally, 4-Amino-2-(4-methyl-1-piperidinyl)-5-pyrimidinecarbonitrile is relatively easy to synthesize, making it readily available for use in laboratory studies. However, one limitation of using 4-Amino-2-(4-methyl-1-piperidinyl)-5-pyrimidinecarbonitrile in laboratory experiments is its potential toxicity, which must be carefully monitored to ensure the safety of researchers.
Direcciones Futuras
There are a number of potential future directions for research involving 4-Amino-2-(4-methyl-1-piperidinyl)-5-pyrimidinecarbonitrile. One area of interest is the development of novel pharmaceutical agents based on the structure of 4-Amino-2-(4-methyl-1-piperidinyl)-5-pyrimidinecarbonitrile, which could have potential applications in the treatment of a wide range of diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of 4-Amino-2-(4-methyl-1-piperidinyl)-5-pyrimidinecarbonitrile, which could provide insights into the development of new therapeutic strategies. Finally, future research could focus on optimizing the synthesis of 4-Amino-2-(4-methyl-1-piperidinyl)-5-pyrimidinecarbonitrile to improve its efficiency and reduce its potential toxicity.
Métodos De Síntesis
The synthesis of 4-Amino-2-(4-methyl-1-piperidinyl)-5-pyrimidinecarbonitrile can be achieved through a multi-step process that involves the reaction of various chemical reagents. One of the most common methods for synthesizing 4-Amino-2-(4-methyl-1-piperidinyl)-5-pyrimidinecarbonitrile involves the reaction of 4-methyl-1-piperidinyl-2,4-dioxobutanoate with guanidine carbonate in the presence of a catalyst such as triethylamine. This reaction results in the formation of 4-Amino-2-(4-methyl-1-piperidinyl)-5-pyrimidinecarbonitrile as a white crystalline powder.
Aplicaciones Científicas De Investigación
4-Amino-2-(4-methyl-1-piperidinyl)-5-pyrimidinecarbonitrile has been extensively studied in the field of medicine due to its potential application as a pharmaceutical agent. This compound has been shown to have a wide range of biological activities, including antibacterial, antifungal, and antiviral properties. Additionally, 4-Amino-2-(4-methyl-1-piperidinyl)-5-pyrimidinecarbonitrile has been shown to have potential as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells.
Propiedades
Nombre del producto |
4-Amino-2-(4-methyl-1-piperidinyl)-5-pyrimidinecarbonitrile |
|---|---|
Fórmula molecular |
C11H15N5 |
Peso molecular |
217.27 g/mol |
Nombre IUPAC |
4-amino-2-(4-methylpiperidin-1-yl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C11H15N5/c1-8-2-4-16(5-3-8)11-14-7-9(6-12)10(13)15-11/h7-8H,2-5H2,1H3,(H2,13,14,15) |
Clave InChI |
QOIOAYWJNSOFPW-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2=NC=C(C(=N2)N)C#N |
SMILES canónico |
CC1CCN(CC1)C2=NC=C(C(=N2)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl ethyl sulfide](/img/structure/B276293.png)
![N-{[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}-N'-methylurea](/img/structure/B276297.png)
![N-cyclopropyl-N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amine](/img/structure/B276298.png)
![N-[4-(aminosulfonyl)phenyl]-2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B276301.png)
![N-benzyl-N'-[(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]urea](/img/structure/B276302.png)
![5,6-dimethyl-3-[2-(4-methylphenyl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B276304.png)
![5,6-dimethyl-3-[2-oxo-2-(2-thienyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B276305.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B276306.png)
![5-acetyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl 2-(4-morpholinyl)ethyl sulfide](/img/structure/B276310.png)
![2-(3-{[2-(4-morpholinyl)ethyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indol-5-yl)-1-(2-thienyl)ethanone](/img/structure/B276311.png)
![N-benzyl-N'-[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]urea](/img/structure/B276313.png)
![1-(3-Methoxyphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone](/img/structure/B276314.png)
![N-benzyl-N'-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetyl]urea](/img/structure/B276317.png)
